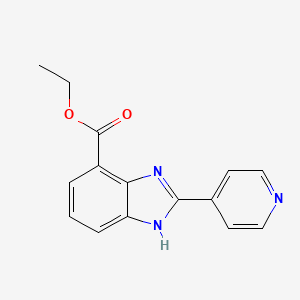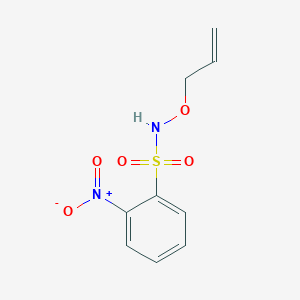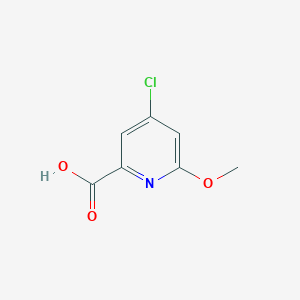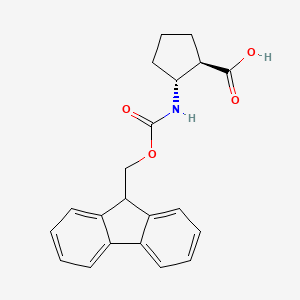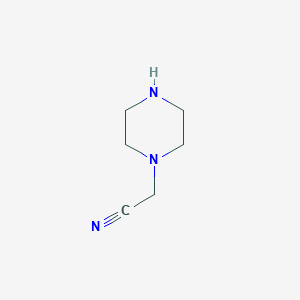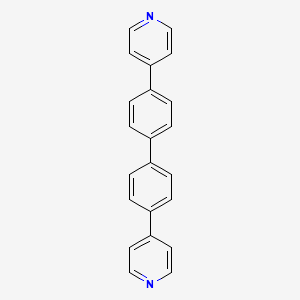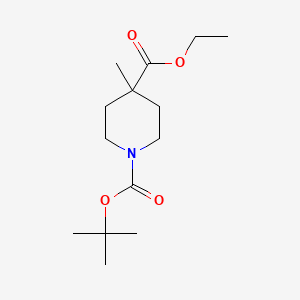
Ethyl N-Boc-4-methylpiperidine-4-carboxylate
Übersicht
Beschreibung
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a reactant used for the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 and building blocks for piperazine-based CCR5 antagonists . It is also a key building block for piperazine-based CCR5 antagonists .
Synthesis Analysis
The synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate involves the use of isonipecotate as a starting material and Curtius rearrangement as a key step . It is also used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .Molecular Structure Analysis
The molecular formula of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is C14H25NO4 . Its molecular weight is 271.35 g/mol . The InChI key is ZQZVWDXMUCTNRI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The refractive index of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is n20/D 1.4554 . Its density is 1.0134 g/mL at 25 °C . The elemental analysis shows that it contains 58.8%-64.1% carbon, 4.8%-5.4% nitrogen, and 9.42% hydrogen .Wissenschaftliche Forschungsanwendungen
Synthesis of Dipeptidyl Peptidase-4 Inhibitors
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is used as a reactant in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as ABT-279. DPP-4 inhibitors are a class of oral hypoglycemics that block DPP-4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .
Building Blocks for CCR5 Antagonists
This compound serves as a key building block for piperazine-based CCR5 antagonists. CCR5 is a receptor on the surface of white blood cells involved in the immune response. Antagonists of this receptor are researched for their potential use in treating conditions such as HIV, by blocking the entry of the virus into human cells .
Palladium-Catalyzed α-Arylation
It is also used as a substrate in palladium-catalyzed α-arylation reactions with heterocyclic bromides and chlorides, leading to compounds like 4-pyridylpiperidinyl esters. This type of reaction is valuable in creating complex molecules for pharmaceuticals and agrochemicals .
Proteomics Research
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is available for purchase as a specialty product for proteomics research applications. Proteomics is the large-scale study of proteins, particularly their structures and functions .
Wirkmechanismus
Target of Action
Ethyl N-Boc-4-methylpiperidine-4-carboxylate, also known as 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate, is a chemical compound used as a reactant in the synthesis of various bioactive compounds
Mode of Action
The compound acts as a reactant in the synthesis of other bioactive compounds. For instance, it is used in the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 and as a building block for piperazine-based CCR5 antagonists . The exact mode of interaction with its targets depends on the specific synthesis process and the resulting compound.
Biochemical Pathways
Given its role in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists, it can be inferred that it may indirectly influence the biochemical pathways associated with these targets .
Result of Action
As a reactant, the primary result of the action of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is the formation of other bioactive compounds . The molecular and cellular effects of its action would therefore depend on the properties of these resulting compounds.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVWDXMUCTNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584852 | |
| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-4-methylpiperidine-4-carboxylate | |
CAS RN |
189442-87-3 | |
| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






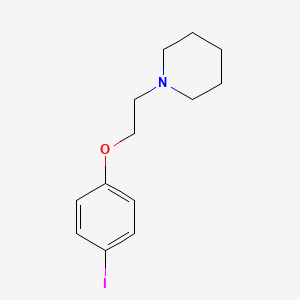
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
